{[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}cyclohexylamine
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Overview
Description
{[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}cyclohexylamine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a chloro, trifluoromethyl, and sulfonyl group attached to a cyclohexylamine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}cyclohexylamine typically involves multiple steps, starting with the preparation of the key intermediate, 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride. This intermediate can be synthesized by the chlorination of 4-chloro-3-(trifluoromethyl)benzene followed by sulfonation . The subsequent step involves the reaction of this intermediate with cyclohexylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
{[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}cyclohexylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, leading to different oxidation states of sulfur.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
{[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}cyclohexylamine has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the synthesis of pharmacologically active molecules, particularly those targeting pain and inflammation.
Material Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Agrochemicals: The compound is employed in the synthesis of pesticides and herbicides due to its ability to disrupt biological pathways in pests.
Mechanism of Action
The mechanism of action of {[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}cyclohexylamine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act on opioid receptors to exert analgesic effects . The sulfonyl group plays a crucial role in binding to the target proteins, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: This compound shares a similar structural motif and is used in analgesic applications.
4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride: An intermediate in the synthesis of the target compound, also used in various chemical reactions.
Uniqueness
{[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}cyclohexylamine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclohexylamine moiety differentiates it from other similar compounds and contributes to its specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
4-chloro-N-cyclohexyl-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF3NO2S/c14-12-7-6-10(8-11(12)13(15,16)17)21(19,20)18-9-4-2-1-3-5-9/h6-9,18H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQYVWZEZCCKGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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